[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate
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Overview
Description
[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This particular compound has a complex structure that includes both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of a catalyst. One common method is the Fischer esterification, which uses a strong acid like sulfuric acid as a catalyst . Another method involves the use of acid chlorides or anhydrides to react with alcohols, forming the ester under milder conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of photocatalytic strategies has also been explored to enhance the efficiency of esterification reactions .
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Amines or other nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biological and medical research, this compound has been studied for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive molecules that can be used in drug development .
Industry
In the industrial sector, this compound is used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate involves its interaction with various molecular targets. In biological systems, it may bind to specific enzymes or receptors, modulating their activity and leading to physiological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, commonly used in perfumes and flavorings.
Ethyl benzoate: Another ester with similar applications but different physical properties.
Phenyl benzoate: A more complex ester with unique chemical reactivity.
Uniqueness
What sets [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate apart from these similar compounds is its unique combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This makes it a versatile molecule for various applications in research and industry .
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C18H19N3O3S/c1-3-19-18(25)21-20-12-13-9-10-15(16(11-13)23-2)24-17(22)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H2,19,21,25)/b20-12+ |
InChI Key |
ZIPPNSOGUZYTHN-UDWIEESQSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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